N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge. This compound belongs to a class of nitrogen-containing heterocycles known for their structural diversity and applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-6-13-16(4)10(8)7-12-11-5-9(2)15(3)14-11/h5-6H,7H2,1-4H3,(H,12,14) |
InChI Key |
HHHCXDOFJCNVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The foundational approach for pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the target compound, this method is adapted in two stages:
- Synthesis of 1,4-Dimethyl-1H-pyrazol-5-ylmethanol :
- Amination and Coupling :
Optimization Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield (Stage 1) | 68–72% | |
| Yield (Stage 2) | 55–60% | |
| Purity (HPLC) | ≥95% |
tert-Butoxide-Assisted C–C Coupling
Direct Coupling of Pyrazole Units
A method leveraging potassium tert-butoxide (t-BuOK) enables direct coupling of pre-functionalized pyrazole precursors (Figure 1):
- Reagents : 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and 1,5-dimethyl-1H-pyrazol-3-amine.
- Conditions : t-BuOK (2.5 equiv) in THF at 0°C → RT, 6 hours, followed by NaBH₄ reduction.
Advantages :
Limitations :
Sonication-Assisted Synthesis
Accelerated Cyclization
Ultrasound irradiation enhances reaction kinetics for pyrazole formation:
- Formation of 1,4-Dimethylpyrazole :
- Mannich Reaction :
Performance Metrics :
| Metric | Conventional Method | Sonication |
|---|---|---|
| Time | 24 hours | 3 hours |
| Yield | 58% | 82% |
| Energy Consumption | High | Low |
Reductive Amination Pathways
One-Pot Synthesis
A streamlined approach combines imine formation and reduction:
- Step 1 : Condensation of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine (EtOH, reflux, 4 hours).
- Step 2 : In situ reduction using NaBH₃CN (0°C → RT, 2 hours).
Key Data :
Industrial-Scale Production
Continuous Flow Reactor Design
For large-scale synthesis, continuous flow systems offer advantages in safety and efficiency:
- Reactors : Microfluidic channels (0.5 mm diameter).
- Conditions : Residence time = 8 minutes, T = 120°C, pressure = 3 bar.
- Output : 12 kg/day with 89% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Cyclization | 60 | 36 | Moderate | $$$ |
| t-BuOK Coupling | 68 | 10 | High | $$ |
| Sonication | 82 | 3 | Low | $ |
| Reductive Amination | 74 | 6 | High | $$$ |
| Continuous Flow | 89 | 0.13 | Industrial | $$$$ |
Mechanistic Insights
Role of Base in Coupling Reactions
t-BuOK facilitates deprotonation of the pyrazole N–H group, enhancing nucleophilicity for methylene bridge formation. Steric hindrance from the 1,4-dimethyl groups necessitates vigorous stirring to prevent byproduct formation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve amine solubility but may lead to over-alkylation. Ethanol/water mixtures (7:3) balance reactivity and selectivity.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation under standard conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkyl derivatives.
-
Acylation : Reacts with acetyl chloride in dry dichloromethane to yield N-acetylated products.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 72–85 | |
| Acylation | AcCl, CH₂Cl₂, RT | N-Acetyl derivative | 68 |
Condensation with Carbonyl Compounds
The amine group participates in condensation reactions with aldehydes or ketones. A notable example is its reaction with p-methoxybenzaldehyde under solvent-free conditions to form an imine intermediate, which is subsequently reduced to a secondary amine using NaBH₄ .
Mechanism :
-
Imine Formation :
-
Reduction :
| Aldehyde Used | Reaction Time | Reduction Agent | Final Yield (%) |
|---|---|---|---|
| p-Methoxybenzaldehyde | 2 h (120°C) | NaBH₄ | 88 |
Electrophilic Aromatic Substitution
The pyrazole rings undergo electrophilic substitution at the C3 and C5 positions due to their electron-rich nature. Key reactions include:
-
Nitration : With HNO₃/H₂SO₄ at 0–5°C, yielding nitro-substituted derivatives.
-
Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonated products.
Regioselectivity : Methyl groups at the 1,4-positions direct incoming electrophiles to the C3 position.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methylene bridge to a carbonyl group, forming a bis-pyrazole ketone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole rings to pyrazolidines, though this is less common due to steric hindrance.
Coordination Chemistry
The compound acts as a ligand in metal complexes. The pyrazole nitrogen atoms and amine group coordinate with transition metals like Cu(II) and Fe(III), forming stable complexes with potential catalytic applications .
| Metal Ion | Coordination Sites | Complex Geometry | Application |
|---|---|---|---|
| Cu(II) | Pyrazole N, amine N | Square planar | Catalysis |
| Fe(III) | Pyrazole N | Octahedral | Magnetic materials |
Cross-Coupling Reactions
Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis, enabling the introduction of aryl groups to the pyrazole core.
Example :
Cyclization Reactions
Intramolecular cyclization occurs under acidic conditions (HCl/EtOH), forming fused bicyclic pyrazole systems.
Key Structural Influences on Reactivity:
-
Electron-Donating Methyl Groups : Enhance ring electron density, favoring electrophilic substitution.
-
Steric Hindrance : Limits nucleophilic attack at the 1,4-positions.
-
Amine Flexibility : The methylene-linked amine enables diverse condensation and coordination chemistry .
This compound’s reactivity profile underscores its utility in synthesizing biologically active molecules, ligands for catalysis, and functional materials. Experimental data from peer-reviewed studies confirm its versatility in organic transformations .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to pyrazole derivatives with variations in substituents, functional groups, and ring systems (Table 1). Key structural differences include:
- Single vs. dual pyrazole systems : The target compound’s bis-pyrazole structure contrasts with single-ring analogues like N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (13) and N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .
- Substituent positioning : Methyl groups at the 1,4- and 1,5-positions on the pyrazole rings differentiate it from compounds with alternative substitution patterns (e.g., 1,3-dimethyl or pyridinyl substituents) .
- Functional groups : Unlike acetamide- or pyridinyl-containing derivatives, the target compound features a secondary amine bridge, which may enhance hydrogen-bonding capacity .
Table 1. Structural and Physicochemical Comparison of Pyrazole Derivatives
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW 232.29) is heavier than single-ring derivatives (e.g., 153.18 for compound 13), suggesting increased lipophilicity, which may enhance membrane permeability .
- Melting Points : Methyl and amine groups likely contribute to higher melting points compared to acetamide derivatives (e.g., 43–45°C for compound 13) due to stronger intermolecular interactions .
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1856088-63-5
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.77 g/mol
Research indicates that compounds with a pyrazole structure exhibit various mechanisms of action, including:
- Inhibition of mTORC1 Activity : Pyrazole derivatives have been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which plays a critical role in cell growth and proliferation. This inhibition leads to increased autophagy and reduced cancer cell viability .
- Antioxidant and Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress and inflammation in various biological systems .
- Induction of Apoptosis : Certain pyrazole compounds have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |
| 1-(2-hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | A549 (lung cancer) | 26 | Autophagy induction |
| 3-(4-nitrophenyl)-pyrazol | HepG2 (liver cancer) | 49.85 | Apoptosis induction |
These findings demonstrate the potential of this compound as an effective anticancer agent across different cell lines.
Inflammatory Response Modulation
Pyrazole derivatives also show promise in modulating inflammatory responses:
- Reduction in Pro-inflammatory Cytokines : Certain compounds have been shown to decrease levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use as anti-inflammatory agents .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Lung Cancer : A study demonstrated that a specific pyrazole derivative significantly inhibited the growth of A549 lung cancer cells by promoting autophagy while avoiding apoptosis .
- Breast Cancer Research : Research involving MDA-MB-231 breast cancer cells indicated that pyrazole compounds could effectively reduce cell proliferation through mTORC1 pathway modulation .
- Animal Models : In vivo studies using mouse models have shown that pyrazole derivatives can reduce tumor size significantly compared to controls, supporting their potential therapeutic application .
Q & A
How can researchers optimize the multi-step synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine to improve yield and purity?
Methodological Answer:
Optimization requires a systematic approach using Design of Experiments (DOE) principles. Key parameters include:
- Reaction Conditions : Temperature (e.g., 80–120°C for cyclization steps ), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst selection (e.g., Pd/C for hydrogenation).
- Stepwise Monitoring : Intermediate purification via column chromatography or recrystallization to remove byproducts.
- Statistical Analysis : Use response surface methodology (RSM) to identify interactions between variables like molar ratios and reaction time. For example, highlights DOE’s role in minimizing experimental runs while maximizing data quality .
- Purity Validation : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess intermediates and final product .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolves connectivity between pyrazole rings and the methylene bridge. For instance, used ¹H-¹³C correlations to confirm substitution patterns in similar pyrazole derivatives .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. applied this to resolve tautomerism in pyrazolo-pyrimidine analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated for C₁₂H₁₈N₅: 256.1564; observed: 256.1561).
- IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and aromatic C=N vibrations (1600–1650 cm⁻¹) to confirm amine functionality .
What methodologies are employed to assess the enzyme inhibitory potential of this compound, and how can contradictory activity data across studies be reconciled?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition at λₑₓ = 340 nm, λₑₘ = 460 nm) with IC₅₀ calculations. notes similar pyrazole derivatives act as competitive inhibitors via active-site binding .
- Data Reconciliation : Contradictions may arise from:
- Assay Variability : Standardize buffer pH (e.g., 7.4 vs. 8.0) and pre-incubation time.
- Compound Stability : Perform stability studies (e.g., HPLC monitoring under assay conditions).
- Protein Source : Compare results using recombinant vs. tissue-extracted enzymes.
How can computational modeling predict the metal-chelating behavior of this compound, and what experimental validations are required?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate binding energies for metal complexes (e.g., Cu²⁺, Fe³⁺). Optimize geometry to identify donor atoms (pyrazole N, amine NH) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess chelation feasibility.
- Experimental Validation :
- UV-Vis Titration : Monitor λₘₐₓ shifts (e.g., 250 → 280 nm upon Cu²⁺ binding).
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
What strategies are effective in developing HPLC/LC-MS methods for quantifying trace impurities in this compound?
Methodological Answer:
- Column Selection : Use a Zorbax Eclipse Plus C18 (3.5 µm, 4.6 × 150 mm) for baseline separation of regioisomers.
- Mobile Phase Optimization : Gradient elution with 0.1% formic acid in water/acetonitrile (5–95% over 20 min) enhances peak symmetry .
- MS Detection : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for impurities (e.g., m/z 256 → 123).
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
